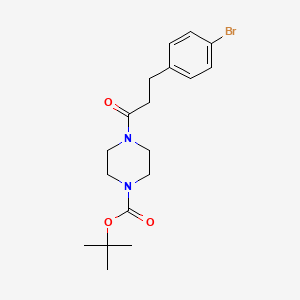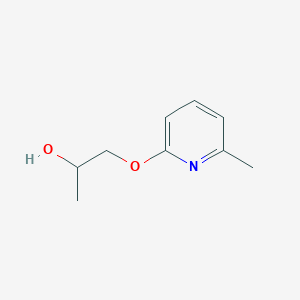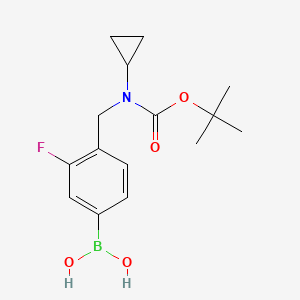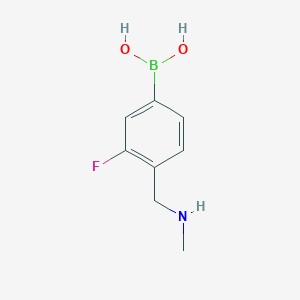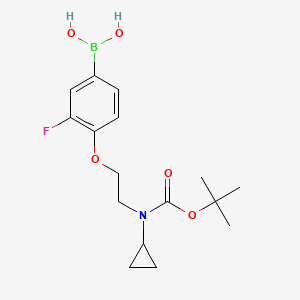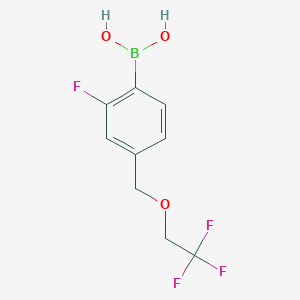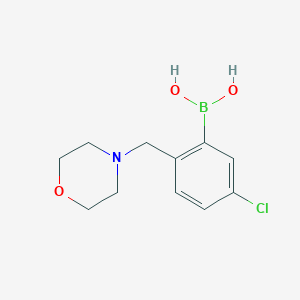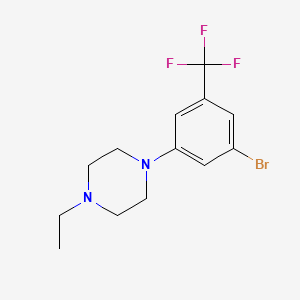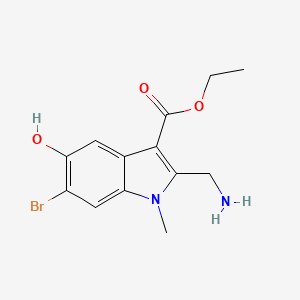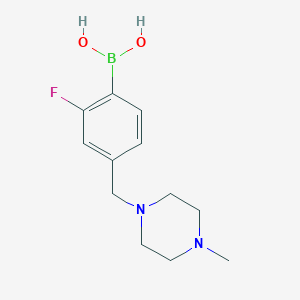
Ácido (3,5-dimetil-4-(N-metilsulfamoyl)fenil)borónico
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid” is C9H14BNO4S . The molecular weight is 243.09 . The structure includes a phenyl ring substituted with two methyl groups, a boronic acid group, and a N-methylsulfamoyl group .
Chemical Reactions Analysis
Boronic acids, including “(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
El compuesto se puede usar en reacciones de acoplamiento de Suzuki–Miyaura (SM) . El acoplamiento SM es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. El éxito de esta reacción se origina en una combinación de condiciones de reacción excepcionalmente suaves y tolerantes a grupos funcionales, con un reactivo de organoboro relativamente estable, fácil de preparar y generalmente benigno para el medio ambiente .
Síntesis de Imidazoles
El compuesto también puede ser útil en la síntesis de imidazoles . Los imidazoles son componentes clave de las moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas. El desarrollo de nuevos métodos para la síntesis regiocontrolada de imidazoles sustituidos es de importancia estratégica debido a la abundancia de aplicaciones a las que se está implementando este importante heterociclo .
Catalizador en reacciones orgánicas
Los ácidos borónicos, incluido el ácido (3,5-dimetil-4-(N-metilsulfamoyl)fenil)borónico, pueden actuar como catalizadores en diversas reacciones orgánicas . Pueden facilitar el proceso de reacción y aumentar el rendimiento del producto deseado .
Química medicinal
Los ácidos borínicos y sus derivados se utilizan en química medicinal . Se pueden usar en la síntesis de productos farmacéuticos y otros compuestos bioactivos .
Materiales poliméricos
Los ácidos borínicos y sus derivados se pueden usar en la síntesis de materiales poliméricos u optoelectrónicos . Estos materiales tienen una amplia gama de aplicaciones en diversas industrias .
Reacciones de acoplamiento cruzado
Los ácidos borínicos y sus derivados se utilizan en reacciones de acoplamiento cruzado . Estas reacciones son fundamentales en la síntesis de compuestos orgánicos complejos .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of the compound (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
Boronic acids in general are known for their stability and ease of handling, which can impact their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key method in organic synthesis .
Action Environment
The action of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid can be influenced by environmental factors. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature can affect its stability. Furthermore, the Suzuki–Miyaura coupling reaction, in which this compound plays a crucial role, is known for its mild and functional group tolerant reaction conditions , indicating that the reaction environment can influence the efficacy of the compound.
Propiedades
IUPAC Name |
[3,5-dimethyl-4-(methylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-6-4-8(10(12)13)5-7(2)9(6)16(14,15)11-3/h4-5,11-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIUBYNIRFZDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)NC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


